![molecular formula C17H19N3O2S B5729513 N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5729513.png)
N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of kinase inhibitors, which are known to regulate various cellular processes such as proliferation, differentiation, and apoptosis. TAK-659 has been shown to inhibit the activity of several kinases, including spleen tyrosine kinase (Syk), B-cell receptor (BCR) signaling, and interleukin-2-inducible T-cell kinase (Itk).
Mécanisme D'action
N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide functions by inhibiting the activity of several kinases, including Syk, BCR signaling, and Itk. These kinases are known to play critical roles in regulating various cellular processes such as proliferation, differentiation, and apoptosis. By inhibiting these kinases, N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have a favorable safety profile and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide for lab experiments include its potent inhibitory activity against several kinases, its favorable safety profile, and its well-characterized mechanism of action. However, the limitations of N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide include its low solubility in water, which can make it difficult to administer in vivo, and its limited efficacy against certain cancer cell types.
Orientations Futures
There are several future directions for the research on N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide. One potential area of investigation is the use of N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide in combination with other therapies to enhance its efficacy. Another potential area of research is the development of more potent and selective kinase inhibitors that can target specific cancer cell types. Additionally, further studies are needed to better understand the long-term safety and efficacy of N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide in humans.
Méthodes De Synthèse
The synthesis of N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-piperidinylaniline with 3-chloropropionyl chloride to form N-(4-piperidinyl)-3-chloropropanamide. This intermediate is then treated with thiophene-2-carboxylic acid to obtain the final product, N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide. The overall yield of this synthesis is approximately 30%.
Applications De Recherche Scientifique
N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. Several preclinical studies have demonstrated the efficacy of N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide in inhibiting the growth of cancer cells, including lymphoma, leukemia, and multiple myeloma. This compound has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
N-(3-carbamoyl-4-piperidin-1-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c18-16(21)13-11-12(19-17(22)15-5-4-10-23-15)6-7-14(13)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2,(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAZRWBBXATYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6635366 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

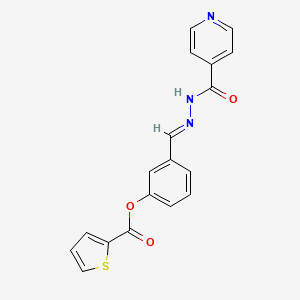
![4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)
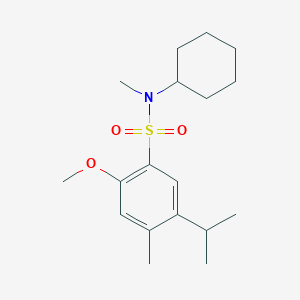
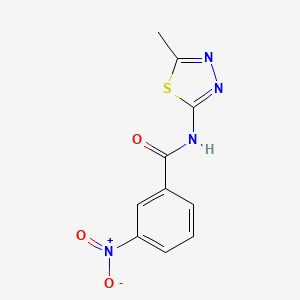

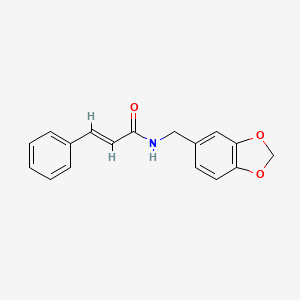
![4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone](/img/structure/B5729490.png)
![2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5729494.png)
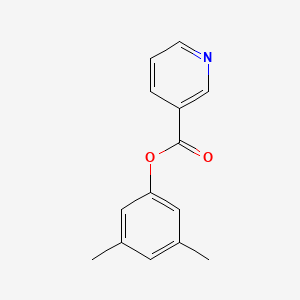
![3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5729520.png)
![2-(4-chlorophenoxy)-N'-{2-[cyclohexyl(methyl)amino]-5-nitrobenzylidene}acetohydrazide](/img/structure/B5729523.png)
![N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5729528.png)
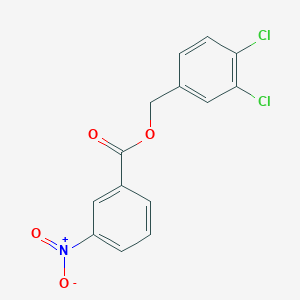
![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-phenyl-2-propen-1-ylidene)butanohydrazide](/img/structure/B5729536.png)